1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound “1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of three carbon atoms and two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and piperidine rings, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a piperidine ring via a methylene (-CH2-) group. The piperidine ring would then be attached to a 2,2-dimethylpropan-1-one group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and piperidine rings could potentially make this compound more polar, affecting its solubility in various solvents .Scientific Research Applications
Molecular Interaction with CB1 Cannabinoid Receptor
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis identified four distinct conformations (Tg, Ts, Cg, Cs) affecting its interaction with the receptor. Unified pharmacophore models suggest the N1 aromatic ring moiety dominates the steric binding interaction, similar to cannabinoid agonists. Several conformers of this molecule have the spatial orientation and electrostatic character to bind to the CB1 receptor, proposing that the unique spatial occupancy by the C5 aromatic ring might confer antagonist activity, and the pyrazole C3 substituent may contribute to either neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).
Structure-Activity Relationships of Pyrazole Derivatives
Further studies into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific structural requirements for potent and selective CB1 receptor antagonistic activity. Key features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. This research has identified compounds with potential therapeutic applications in antagonizing harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Novel Bis(Pyrazole-Benzofuran) Hybrids as Antibacterial and Biofilm Inhibitors
The synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety has shown significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, demonstrated potent biofilm inhibition activities surpassing that of Ciprofloxacin, along with excellent inhibitory activities against MRSA and VRE bacterial strains. These findings suggest the potential use of these compounds as novel antibacterial and biofilm inhibitor agents (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAQUZNWPMTOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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